![molecular formula C17H17ClF3N3O B12738892 Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride CAS No. 124444-78-6](/img/structure/B12738892.png)
Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a pyridinylcarbonyl group and a trifluoromethylphenyl group, making it unique in its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, introduction of the pyridinylcarbonyl group, and the addition of the trifluoromethylphenyl group. Common reagents used in these reactions include pyridine derivatives, trifluoromethylbenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Piperazine derivatives are known for their pharmacological properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride include other piperazine derivatives with different substituents. Examples include:
- Piperazine, 1-(2-pyridinylcarbonyl)-4-(4-methylphenyl)-
- Piperazine, 1-(4-pyridinylcarbonyl)-4-(4-chlorophenyl)-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
124444-78-6 |
---|---|
Molecular Formula |
C17H17ClF3N3O |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
pyridin-3-yl-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H16F3N3O.ClH/c18-17(19,20)14-3-5-15(6-4-14)22-8-10-23(11-9-22)16(24)13-2-1-7-21-12-13;/h1-7,12H,8-11H2;1H |
InChI Key |
GPPOLZLTZJYUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.